molecular formula C13H23FOSi B8464680 {[4-(1-Fluoroethenyl)oct-1-yn-4-yl]oxy}(trimethyl)silane CAS No. 76329-19-6

{[4-(1-Fluoroethenyl)oct-1-yn-4-yl]oxy}(trimethyl)silane

Cat. No. B8464680
CAS RN: 76329-19-6
M. Wt: 242.40 g/mol
InChI Key: FAOKMWPYFUKXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[4-(1-Fluoroethenyl)oct-1-yn-4-yl]oxy}(trimethyl)silane is a useful research compound. Its molecular formula is C13H23FOSi and its molecular weight is 242.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality {[4-(1-Fluoroethenyl)oct-1-yn-4-yl]oxy}(trimethyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {[4-(1-Fluoroethenyl)oct-1-yn-4-yl]oxy}(trimethyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

76329-19-6

Product Name

{[4-(1-Fluoroethenyl)oct-1-yn-4-yl]oxy}(trimethyl)silane

Molecular Formula

C13H23FOSi

Molecular Weight

242.40 g/mol

IUPAC Name

4-(1-fluoroethenyl)oct-1-yn-4-yloxy-trimethylsilane

InChI

InChI=1S/C13H23FOSi/c1-7-9-11-13(10-8-2,12(3)14)15-16(4,5)6/h2H,3,7,9-11H2,1,4-6H3

InChI Key

FAOKMWPYFUKXBC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC#C)(C(=C)F)O[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred 0° C. solution of 13.7 g. of 4-(1-fluorovinyl)-4-hydroxy-1-octyne and 16.1 g. of imidazole in 60 ml. of anhydrous dimethylformamide is added, via a syringe over a 3 minute period, 11.6 ml. of chlorotrimethylsilane. The resulting solution is stirred at room temperature for 18 hours, cooled to 0° C., diluted with 350 ml. of petroleum ether and shaken with 150 ml. of water. The organic phase is separated, washed with six 50 ml. portions of water, then 50 ml. of brine, dried over magnesium sulfate and concentrated in vacuo giving 18.9 g. of the desired product as a colorless liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.